molecular formula C24H21FO7 B11051259 methyl 3-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate

methyl 3-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate

Cat. No.: B11051259
M. Wt: 440.4 g/mol
InChI Key: GXQQVEWWWFSXQW-UHFFFAOYSA-N
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Description

Methyl 3-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a furo[3,2-c]pyran ring system, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the furo[3,2-c]pyran ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 2-fluorobenzyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with a hydroxyl group on the furo[3,2-c]pyran ring.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Materials Science: Its chemical properties may be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism by which methyl 3-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H21FO7

Molecular Weight

440.4 g/mol

IUPAC Name

methyl 3-[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-6-methyl-4-oxo-2,3-dihydrofuro[3,2-c]pyran-2-carboxylate

InChI

InChI=1S/C24H21FO7/c1-13-11-18-20(23(26)31-13)19(22(32-18)24(27)29-3)15-8-6-10-17(28-2)21(15)30-12-14-7-4-5-9-16(14)25/h4-11,19,22H,12H2,1-3H3

InChI Key

GXQQVEWWWFSXQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(O2)C(=O)OC)C3=C(C(=CC=C3)OC)OCC4=CC=CC=C4F)C(=O)O1

Origin of Product

United States

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